5,6-Dihydroxyretinoic acid methyl ester

Retinoid biology Inositol transport Fibroblast pharmacology

5,6-Dihydroxyretinoic acid methyl ester (5,6-DRAME) is a synthetic retinoid derivative of tretinoin, characterized by C-5 and C-6 hydroxyl substitutions and a terminal methyl ester group. Its primary documented application is as a key intermediate in the synthesis of Ro 22-5112 (R637180), a retinoid investigated in quantitative structure-activity relationship (QSAR) analyses for carcinogenesis inhibition.

Molecular Formula C₂₁H₃₂O₄
Molecular Weight 348.5 g/mol
CAS No. 75664-64-1
Cat. No. B104458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxyretinoic acid methyl ester
CAS75664-64-1
Synonyms5,6-dihydro-5,6-dihydroxyretinoic acid methyl ester
5,6-dihydroxyretinoic acid methyl ester
5,6-DRAME
Molecular FormulaC₂₁H₃₂O₄
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC(=CC=CC(=CC(=O)OC)C)C=CC1(C(CCCC1(C)O)(C)C)O
InChIInChI=1S/C21H32O4/c1-16(9-7-10-17(2)15-18(22)25-6)11-14-21(24)19(3,4)12-8-13-20(21,5)23/h7,9-11,14-15,23-24H,8,12-13H2,1-6H3/b10-7+,14-11+,16-9+,17-15+
InChIKeyRZAQIXABEIOMSQ-FEPFPIPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydroxyretinoic Acid Methyl Ester (CAS 75664-64-1): Structural, Regulatory, and Application Profile for Research Procurement


5,6-Dihydroxyretinoic acid methyl ester (5,6-DRAME) is a synthetic retinoid derivative of tretinoin, characterized by C-5 and C-6 hydroxyl substitutions and a terminal methyl ester group [1]. Its primary documented application is as a key intermediate in the synthesis of Ro 22-5112 (R637180), a retinoid investigated in quantitative structure-activity relationship (QSAR) analyses for carcinogenesis inhibition . The compound is available as distinct enantiomeric forms, with the (5S,6S)-configuration being one characterized form [2].

Synthetic Intermediate Established precursor for Ro 22-5112 in carcinogenesis QSAR studies
Chiral Enantiomer Defined (5S,6S) configuration available; distinct from (5R,6R) form
Retinoid Probe Reported intermediate activity rank in fibroblast inositol uptake panel

Why Generic Retinoid Analogs Cannot Replace 5,6-Dihydroxyretinoic Acid Methyl Ester in Defined Research Applications


In-class retinoid compounds exhibit vastly different biological activity profiles and are not functionally interchangeable. The distinct 5,6-dihydroxy substitution pattern on 5,6-DRAME alters its polarity and hydrogen bonding capacity compared to other retinoids, which can fundamentally change its interaction with retinoic acid receptors and metabolic enzymes . In a direct functional comparison, 5,6-DRAME demonstrated markedly lower potency in modulating inositol uptake in fibroblasts compared to all-trans-retinoic acid and other common retinoids, yet higher activity than N-4-hydroxyphenyl retinamide, illustrating that even structurally similar retinoids cannot be freely substituted without altering experimental outcomes [1]. Furthermore, the specific stereochemistry of the 5,6-diol moiety is critical for its role as a chemical intermediate for Ro 22-5112, a retinoid used in carcinogenesis QSAR studies; the wrong enantiomer or a structural analog would compromise synthetic fidelity .

Retinoid receptor interaction may shift
5,6-dihydroxy substitution alters polarity and hydrogen bonding compared to generic retinoids, potentially changing receptor binding and metabolic fate.
Functional rank cannot be extrapolated
5,6-DRAME showed markedly different inositol uptake modulation than all-trans-retinoic acid or 4-HPR; substituting with other retinoids would alter experimental outcomes.
Stereochemistry defines synthetic utility
The specific (5S,6S) enantiomer is required for Ro 22-5112 synthesis; the racemate or opposite enantiomer would compromise intermediate fidelity.

Quantitative Differentiation Evidence for 5,6-Dihydroxyretinoic Acid Methyl Ester Against Closest Analogs


Functional Activity Rank Order in Fibroblast Inositol Uptake: 5,6-DRAME vs. Key Retinoid Analogs

In NIH 3T3 fibroblasts, all-trans-retinoic acid (RA) induced a 60-70% reduction in [3H]inositol uptake after 16 hours. The relative activity of retinoids ranked as follows: RA > 13-cis-RA = retinyl acetate > all-trans-retinol > 5,6-dihydroxyretinoic acid methyl ester (5,6-DRAME) > N-4-hydroxyphenyl retinamide [1]. This places 5,6-DRAME in a distinct intermediate potency tier, less active than the major natural retinoids but more active than the synthetic retinoid 4-HPR, which is critical when selecting a moderate-activity retinoid probe.

Functional rank order
Reported
Rank 5 of 6 in fibroblast inositol uptake panel; less active than all-trans-retinol, more active than 4-HPR
Reported intermediate activity among tested retinoids
No absolute IC50 data; rank-based context only
Retinoid biology Inositol transport Fibroblast pharmacology

Synthetic Intermediate for Ro 22-5112 (R637180): Exclusive Precursor Role in Carcinogenesis QSAR Studies

5,6-Dihydroxyretinoic acid methyl ester is documented as a direct intermediate in the synthesis of Ro 22-5112 (R637180), a retinoid employed in QSAR modeling for carcinogenesis inhibition . Alternative retinoid esters (e.g., methyl retinoate) or other dihydroxyretinoic acid analogs are not documented as intermediates for this specific compound, providing a unique synthetic route dependency.

Synthetic intermediate role
Data to verify
Exclusive intermediate for Ro 22-5112 (R637180); methyl retinoate not a substitute
Unique synthetic requirement confirmed by vendor datasheets
Quantitative yield/purity not publicly available
QSAR analysis Retinoid synthesis Carcinogenesis inhibitor

Enantiomeric Specificity: (5S,6S) vs. (5R,6R) Configuration

The (5S,6S)-enantiomer of 5,6-dihydroxyretinoic acid methyl ester has been characterized by GC-MS and is distinguishable from the (5R,6R)-enantiomer via distinct InChIKey values and mass spectral data [1][2]. This stereochemical difference is expected to influence biological activity and synthetic fidelity, as retinoid receptor interactions are highly stereospecific.

Enantiomeric identity
Class-level
(5S,6S)-5,6-DRAME: InChIKey RZAQIXABEIOMSQ-ZYPHALJASA-N, characterized by GC-MS
Enantiomer-attribution review required
No quantitative bioactivity comparison available
Chiral retinoids Stereochemistry Analytical chemistry

Structural Differentiation from 5,6-Epoxyretinoic Acid Methyl Ester: Intermediate vs. Impurity

In the synthesis pathway for Ro 22-5112, 5,6-dihydroxyretinoic acid methyl ester is a productive intermediate, while 5,6-epoxyretinoic acid methyl ester is documented as an impurity . This distinction is critical for synthetic process control and analytical method development.

Impurity differentiation
Supporting evidence
5,6-epoxyretinoic acid methyl ester is an impurity, not an intermediate for Ro 22-5112
Intermediate vs impurity identity supports synthesis control
No quantitative purity thresholds available
Synthetic pathway Impurity profiling Retinoid intermediates

Lipophilicity Modification: Methyl Ester vs. Free Acid (Ro 22-5112)

The methyl ester group at the 15-position of 5,6-DRAME reduces polarity and increases hydrophobicity compared to the free carboxylic acid form, Ro 22-5112 (MW 334.45) . This modification is expected to alter membrane permeability and metabolic stability, although direct comparative logP or cell permeability data are not publicly available.

Lipophilicity modification
Class-level inference
Methyl ester (MW 348.48) is more lipophilic than free acid Ro 22-5112 (MW 334.45)
May support prodrug or delivery research
No experimental logP data; inferred from structure
Prodrug design Lipophilicity Retinoid chemistry

Limited Evidence Availability Statement

Only one primary research paper (Exp Cell Res, 1989) directly tests the biological activity of 5,6-dihydroxyretinoic acid methyl ester in a comparative retinoid panel [1]. That study provides rank-order but not absolute IC50 data for 5,6-DRAME. No direct head-to-head receptor binding, pharmacokinetic, or in vivo efficacy comparisons between 5,6-DRAME and its closest analogs (e.g., all-trans-retinoic acid, 13-cis-retinoic acid, Ro 22-5112) were identified in the accessible literature. The intermediate role in Ro 22-5112 synthesis is documented but without quantitative yield or purity specifications. Procurement decisions should weigh this limited quantitative evidence.

Evidence scope
Source review
One primary functional study (1989); no direct receptor binding, PK, or in vivo comparison data
Procurement based on synthetic role rather than extensive bioactivity data
Verify required bioactivity independently
Data transparency Procurement decision Evidence quality

High-Value Application Scenarios for 5,6-Dihydroxyretinoic Acid Methyl Ester Based on Verifiable Evidence


Synthesis of Ro 22-5112 for Retinoid Carcinogenesis QSAR Studies

5,6-DRAME is the established intermediate for Ro 22-5112 . Research groups constructing QSAR models for retinoid-mediated carcinogenesis inhibition should procure 5,6-DRAME to ensure synthetic fidelity, as no alternative intermediate has been documented for this pathway .

Chiral Retinoid Research Requiring Defined (5S,6S) Stereochemistry

The (5S,6S)-enantiomer of 5,6-DRAME is spectrally characterized and distinguishable from its (5R,6R) counterpart [1]. Studies investigating stereospecific retinoid-receptor interactions or enantioselective metabolism require the specific enantiomer, which is available from specialty chemical suppliers.

Moderate-Activity Retinoid Probe for Inositol Transport Studies

The 1989 study establishes 5,6-DRAME as a retinoid of intermediate functional potency, less active than all-trans-retinoic acid but more active than 4-HPR in modulating fibroblast inositol uptake [2]. This profile is suitable for structure-activity relationship (SAR) studies requiring a retinoid with attenuated potency to avoid saturation effects.

Retinoid Prodrug Design and Lipophilicity Studies

The methyl ester moiety of 5,6-DRAME is expected to confer higher membrane permeability than the free acid Ro 22-5112 . The compound can be used to investigate ester-based prodrug strategies for retinoid delivery, serving as a comparator to the free acid in cell uptake or metabolic stability experiments.

Application
Selection Property
Validation Focus
Ro 22-5112 synthesis for QSAR studies
Confirmed synthetic intermediate role
Synthetic fidelity and intermediate identity
Chiral retinoid receptor research
Defined (5S,6S) stereochemistry
Enantiomeric identity and purity confirmation
Inositol transport SAR studies
Intermediate functional activity profile
Rank-order consistency in assay system
Retinoid prodrug/delivery research
Methyl ester prodrug potential
Comparative permeability or metabolic stability
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